Glucuronidation Rate in Rabbit Liver Microsomes: 3-epi-Digitoxigenin vs. Digitoxigenin Monodigitoxoside
In detergent-activated rabbit liver microsomes, 3-epi-digitoxigenin exhibits a glucuronidation rate of 145 pmol/mg/min, making it the preferred substrate over digitoxigenin monodigitoxoside (approximately 120 pmol/mg/min in the rat system, with rabbit rates for the monodigitoxoside being lower at ~0.3× the rat value) [1]. This stereoselective preference is species-specific: in rat microsomes, digitoxigenin monodigitoxoside is the superior substrate (120 pmol/mg/min), while 3-epi-digitoxigenin forms only trace glucuronides [1]. The 3-epi compound thus serves as a critical probe for investigating UDP-glucuronyltransferase stereospecificity and inter-species metabolic divergence.
| Evidence Dimension | Glucuronidation rate (pmol/mg protein/min) |
|---|---|
| Target Compound Data | 3-epi-Digitoxigenin: 145 pmol/mg/min (rabbit liver microsomes) |
| Comparator Or Baseline | Digitoxigenin monodigitoxoside: 120 pmol/mg/min (rat liver microsomes); rabbit value for monodigitoxoside is ~0.3× rat (approx. 36 pmol/mg/min) |
| Quantified Difference | 3-epi-Digitoxigenin shows 4.0× higher glucuronidation than the monodigitoxoside in rabbit liver (145 vs. ~36 pmol/mg/min) |
| Conditions | Detergent-activated liver microsomes; in vitro UDP-glucuronyltransferase assay; Schmoldt & Promies 1982 |
Why This Matters
This quantitative difference identifies 3-epi-digitoxigenin as the optimal substrate for studying cardenolide glucuronidation in rabbit models and highlights its utility in species-specific metabolic mapping, which digitoxigenin cannot fulfill.
- [1] Schmoldt A, Promies J. On the glucuronidation of digitalis compounds in different species. Arch Int Pharmacodyn Ther. 1982;255(2):180-190. PMID: 7073402. View Source
